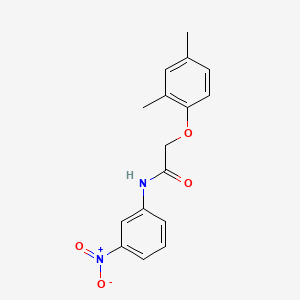![molecular formula C15H13F3N2O B5771101 N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea (DFMU) is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. Therefore, DFMU has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea exerts its pharmacological effects by inhibiting ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. Therefore, the inhibition of ODC by N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea results in a decrease in polyamine levels, which leads to a suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to have various biochemical and physiological effects in preclinical models. In addition to its anti-tumor effects, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to have anti-inflammatory and neuroprotective effects. Furthermore, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to modulate immune responses and enhance wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has several advantages for laboratory experiments. It is a potent inhibitor of ODC and has been extensively studied for its pharmacological effects. Furthermore, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea is relatively stable and can be easily synthesized. However, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea also has some limitations. It has poor solubility in water, which can limit its use in certain experimental settings. Furthermore, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has several potential future directions for scientific research. One area of interest is the development of more potent and selective ODC inhibitors based on the structure of N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. Furthermore, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can be used as a tool to study the role of polyamines in various biological processes, including cancer, inflammation, and neurodegeneration. Finally, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can be used in combination with other therapeutic agents to enhance their efficacy and reduce their toxicity.
Synthesemethoden
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with 4-fluorophenylacetic acid to yield 2-(4-fluorophenyl)ethyl-2,4-difluoroaniline. This intermediate is then reacted with urea in the presence of a catalyst to produce N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been extensively studied for its potential therapeutic applications, particularly in cancer research. ODC is overexpressed in many types of cancer, and its inhibition by N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to suppress tumor growth and metastasis in preclinical models. Furthermore, N-(2,4-difluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to enhance the efficacy of chemotherapy and radiation therapy in various types of cancer.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-11-3-1-10(2-4-11)7-8-19-15(21)20-14-6-5-12(17)9-13(14)18/h1-6,9H,7-8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXOPXQTHBMPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)


![5-(4-chlorophenyl)-2-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5771041.png)
![N-[4-(difluoromethoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5771049.png)

![2-[(7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5771064.png)
![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5771072.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5771078.png)
![N~2~-methyl-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5771086.png)

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
